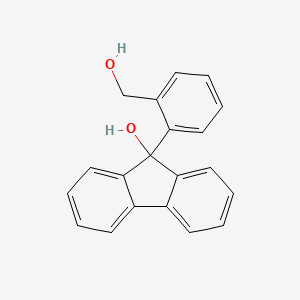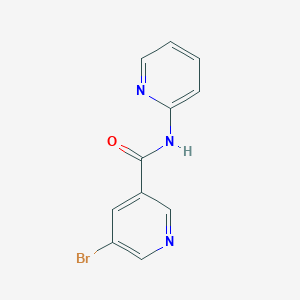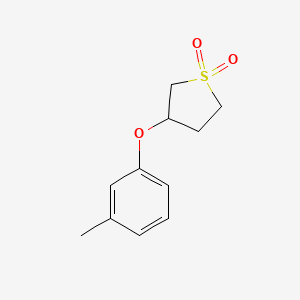
Carbobenzyloxymethionyltryptophan methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxymethionyltryptophan methyl ester typically involves the protection of amino acids and subsequent esterification. The process starts with the protection of the amino group of methionine using a carbobenzyloxy (Cbz) group. This is followed by coupling with tryptophan methyl ester under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzyloxymethionyltryptophan methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
Carbobenzyloxymethionyltryptophan methyl ester is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential use in drug development and as a precursor in the synthesis of bioactive peptides.
Mécanisme D'action
The mechanism of action of carbobenzyloxymethionyltryptophan methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural peptides, allowing it to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbobenzoxy-L-methionine: Similar in structure but lacks the tryptophan moiety.
Tryptophan methyl ester: Contains the tryptophan moiety but lacks the methionine and carbobenzyloxy groups.
Carbobenzoxy-L-tryptophan: Similar but lacks the methionine moiety.
Uniqueness
Carbobenzyloxymethionyltryptophan methyl ester is unique due to its combination of methionine, tryptophan, and carbobenzyloxy groups. This unique structure allows it to serve as a versatile building block in peptide synthesis and as a model compound in biochemical studies .
Propriétés
Formule moléculaire |
C25H29N3O5S |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
methyl 3-(1H-indol-3-yl)-2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C25H29N3O5S/c1-32-24(30)22(14-18-15-26-20-11-7-6-10-19(18)20)27-23(29)21(12-13-34-2)28-25(31)33-16-17-8-4-3-5-9-17/h3-11,15,21-22,26H,12-14,16H2,1-2H3,(H,27,29)(H,28,31) |
Clé InChI |
QBLHXQIJTHHTRV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCSC)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


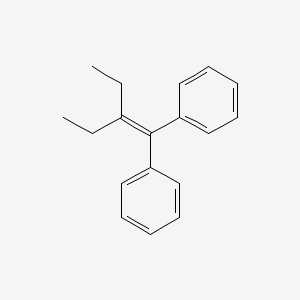


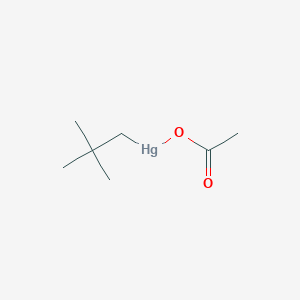


![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)

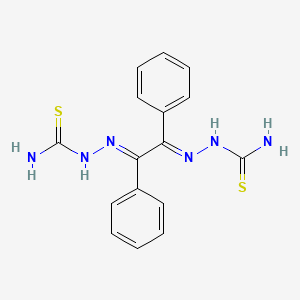
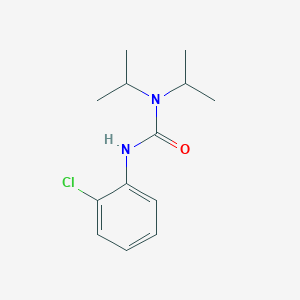
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
